2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with the molecular formula C20H24N2O3S.
Preparation Methods
The synthesis of 2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common method includes the N-alkylation and N-acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) at specific positions. The process involves the use of propyl iodide in the presence of sodium bicarbonate, which facilitates the formation of the desired ester and secondary amine through nucleophilic substitution reactions .
Chemical Reactions Analysis
2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antibiotic or antiviral agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(Phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group plays a crucial role in binding to the active site of the target, thereby inhibiting its function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other cephalosporin analogs with modifications at different positions of the cephem nucleus. For example:
2-Amino-2-phenoxyacetyl derivatives: These compounds have similar structures but differ in their side chains, leading to variations in their biological activity.
Thiophene-2-acetamido derivatives: These compounds have a thiophene ring instead of the benzothiophene ring, resulting in different chemical properties and applications.
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O3S/c1-2-6-13-9-10-15-16(11-13)26-20(18(15)19(21)24)22-17(23)12-25-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3,(H2,21,24)(H,22,23) |
InChI Key |
BXYMLCWUTDOTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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